molecular formula C6H4N2O2S B1500761 Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid CAS No. 268551-89-9

Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid

Cat. No. B1500761
CAS RN: 268551-89-9
M. Wt: 168.18 g/mol
InChI Key: KXYFJHJOFVHJCM-UHFFFAOYSA-N
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Description

Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid is a nitrogen- and sulfur-containing heterocyclic compound . It has a molecular weight of 168.18 .


Synthesis Analysis

Imidazothiazoles, including this compound, have been the subject of research due to their ability to act as effective molecular scaffolds for synthetic, structural, and biomedical research . Various synthetic methods have been developed, with the classification of these methods based on the amount of research invested . For instance, methods for the synthesis of benzo-condensed imidazo[2,1-b]thiazoles using metal complex catalysis have been discussed in recent literature .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of imidazole and thiazole rings . There are five known types of such systems, formed based on all possible combinations of joining the thiazole and imidazole rings .


Chemical Reactions Analysis

Imidazothiazoles, including this compound, have been studied for their chemical reactions . These studies have led to the development of various synthetic methods, including the preparation of amide and urea derivatives of imidazo[2,1-b]thiazole .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 168.18 .

Safety and Hazards

The safety information for Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

imidazo[5,1-b][1,3]thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-6(10)5-7-3-4-8(5)1-2-11-4/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYFJHJOFVHJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CN=C(N21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10665321
Record name Imidazo[5,1-b][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

268551-89-9
Record name Imidazo[5,1-b][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid
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Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid
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Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid
Reactant of Route 5
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Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid
Reactant of Route 6
Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid

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